Cas no 1821739-53-0 ((S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid)

(S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid 化学的及び物理的性質
名前と識別子
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- (S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid
- (R)-(4-Chlorophenyl)-phenylmethanamine;(2S,3S)-2,3-dihydroxybutanedioic acid
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- インチ: 1S/C13H12ClN.C4H6O6/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;5-1(3(7)8)2(6)4(9)10/h1-9,13H,15H2;1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m10/s1
- InChIKey: RLQMUEBVBXLJAW-KJCOKPRTSA-N
- ほほえんだ: ClC1C=CC(=CC=1)[C@@H](C1C=CC=CC=1)N.O[C@H](C(=O)O)[C@@H](C(=O)O)O
計算された属性
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 315
- トポロジー分子極性表面積: 141
(S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S178360-500mg |
(S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid |
1821739-53-0 | 500mg |
$ 380.00 | 2022-06-03 | ||
TRC | S178360-2500mg |
(S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid |
1821739-53-0 | 2500mg |
$ 1260.00 | 2022-06-03 | ||
TRC | S178360-1000mg |
(S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid |
1821739-53-0 | 1g |
$ 630.00 | 2022-06-03 |
(S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
(S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acidに関する追加情報
Compound Introduction: (S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid (CAS No. 1821739-53-0)
(S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid, identified by the Chemical Abstracts Service Number (CAS No.) 1821739-53-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of chiral amines, which are crucial in the development of enantiomerically pure pharmaceutical agents. The presence of a stereogenic center at the α-carbon atom, combined with the specific substitution pattern of the aromatic rings, makes this molecule of particular interest for its potential applications in drug discovery and molecular recognition.
The D(-) tartaric acid moiety in the name indicates the presence of a specific enantiomer of tartaric acid, which is a well-known dihydroxy derivative of succinic acid. Tartaric acid enantiomers are often employed as resolving agents or chiral auxiliaries in asymmetric synthesis. The combination of (S)-(4-chlorophenyl)(phenyl)methanamine with D(-) tartaric acid suggests a compound that could be used as a building block or intermediate in the synthesis of more complex molecules, particularly those requiring precise stereochemical control.
In recent years, there has been a growing emphasis on the development of chiral drugs due to their improved pharmacological profiles compared to their racemic counterparts. The (S)-configuration at the stereogenic center is particularly relevant, as it mirrors the absolute configuration of many naturally occurring bioactive compounds. This configuration often correlates with enhanced binding affinity and reduced side effects, making it highly desirable in medicinal chemistry.
The 4-chlorophenyl and phenyl substituents in the amine portion of the molecule contribute to its overall electronic and steric properties. These aromatic rings can participate in various non-covalent interactions, such as π-stacking and hydrogen bonding, which are critical for molecular recognition processes. Such interactions are frequently exploited in the design of catalysts, ligands, and pharmaceuticals where precise molecular complementarity is required.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and reactivities. For instance, density functional theory (DFT) calculations can provide insights into the electronic structure and stability of (S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid. These studies have shown that the compound exhibits favorable conformational preferences that could influence its behavior in biological systems. Additionally, molecular dynamics simulations have been used to model its interactions with potential biological targets, offering valuable information for drug design.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to achieve high enantioselectivity. Common strategies include asymmetric hydrogenation, enzymatic resolution, or chiral auxiliary-assisted methods. The use of transition metal catalysts, such as rhodium or palladium complexes, has been particularly effective in achieving high yields and enantiomeric purity. Recent reports highlight novel catalytic systems that enhance reaction efficiency while minimizing byproduct formation.
In the context of pharmaceutical research, derivatives of (S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid have shown promise as intermediates for antiviral and anticancer agents. The combination of chloro and phenyl substituents can modulate lipophilicity and metabolic stability, key factors in drug development. Furthermore, the tartaric acid component can serve as a prodrug scaffold or improve solubility characteristics through salt formation.
The role of stereochemistry in biological activity cannot be overstated. Many drugs on the market today owe their efficacy to their specific enantiomeric purity. For example, thalidomide's tragic history underscores the consequences of racemic drug formulations lacking enantioselectivity. As such, compounds like (S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid, which are designed with stereochemical precision, represent significant progress in rational drug design.
Efforts to greenify synthetic methodologies have also influenced modern pharmaceutical research. Catalytic processes that minimize waste and energy consumption are increasingly preferred over traditional multi-step approaches. Continuous flow chemistry has emerged as a powerful tool for synthesizing complex molecules efficiently. This technology has been applied to produce chiral intermediates like (S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid, offering scalability and reduced environmental impact.
The future direction for this compound lies in exploring its potential applications beyond traditional pharmaceuticals. Materials science researchers have shown interest in chiral molecules for designing liquid crystals and supramolecular assemblies due to their ability to induce ordered structures through self-assembly processes. Additionally, its utility as a ligand in asymmetric catalysis remains an active area of investigation.
In conclusion,(S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid (CAS No. 1821739-53-0) is a versatile chiral amine with significant implications for drug discovery and materials science. Its unique structural features make it an attractive candidate for further development into novel therapeutic agents or functional materials. As research continues to uncover new applications for such compounds, their importance in advancing scientific knowledge and technological innovation will undoubtedly grow.
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